Cas no 98051-93-5 (2-Naphthalenol, 5,8-diamino-)

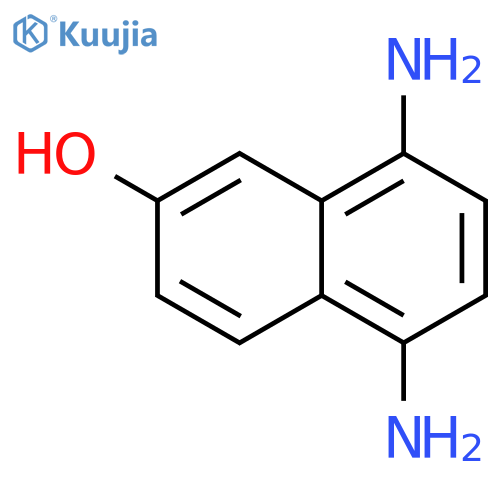

2-Naphthalenol, 5,8-diamino- structure

商品名:2-Naphthalenol, 5,8-diamino-

CAS番号:98051-93-5

MF:C10H10N2O

メガワット:174.199202060699

CID:4371969

2-Naphthalenol, 5,8-diamino- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenol, 5,8-diamino-

-

- インチ: 1S/C10H10N2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H,11-12H2

- InChIKey: UPDMIJQWRUKGNL-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C(N)=CC=C2N)=CC=C1O

じっけんとくせい

- 密度みつど: 1.376±0.06 g/cm3(Predicted)

- ふってん: 448.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 9.99±0.40(Predicted)

2-Naphthalenol, 5,8-diamino- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-55256868-1.0g |

5,8-diaminonaphthalen-2-ol |

98051-93-5 | 95% | 1.0g |

$0.0 | 2022-11-29 |

2-Naphthalenol, 5,8-diamino- 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

98051-93-5 (2-Naphthalenol, 5,8-diamino-) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬